Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- can be synthesized through the reaction of 4-(dimethylamino)benzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarboxamide derivatives.
Scientific Research Applications
Hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]-.
Semicarbazide: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar chemical structures and reactivity.
Uniqueness
Hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2929-82-0 |
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Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
[[4-(dimethylamino)phenyl]methylideneamino]urea |
InChI |
InChI=1S/C10H14N4O/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,1-2H3,(H3,11,13,15) |
InChI Key |
NMHVBJBGCKBVDH-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)N |
Origin of Product |
United States |
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